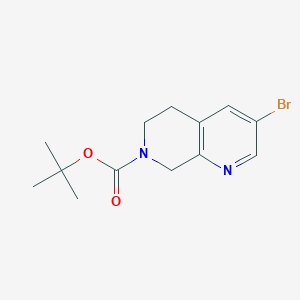
(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is an amino acid derivative, characterized by the presence of an ethoxyphenyl group attached to the alpha carbon of the amino acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and methylamine.
Formation of Schiff Base: The 4-ethoxybenzaldehyde reacts with methylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified using methanol and an acid catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is a key intermediate in the development of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyphenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. This compound can inhibit or activate enzymes, alter receptor activity, and influence cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate
- (S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate
- (S)-Methyl 2-amino-3-(4-methylphenyl)propanoate
Uniqueness
(S)-Methyl 2-amino-3-(4-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHADUMPGZERSQ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














